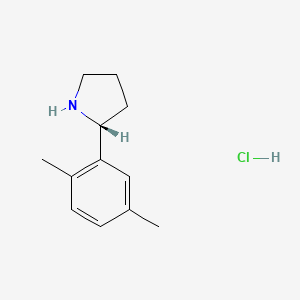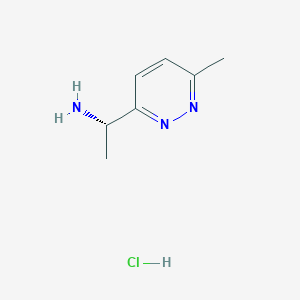![molecular formula C12H15F2NO2 B15236902 (R)-1-(2,2-Difluorobenzo[D][1,3]dioxol-4-YL)pentan-1-amine](/img/structure/B15236902.png)
(R)-1-(2,2-Difluorobenzo[D][1,3]dioxol-4-YL)pentan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-1-(2,2-Difluorobenzo[D][1,3]dioxol-4-YL)pentan-1-amine is a chiral amine compound featuring a difluorobenzo dioxole moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(2,2-Difluorobenzo[D][1,3]dioxol-4-YL)pentan-1-amine typically involves the following steps:
Formation of the Benzo[D][1,3]dioxole Ring: This step involves the cyclization of a suitable precursor, such as a catechol derivative, with a difluoromethylating agent under acidic conditions.
Introduction of the Pentan-1-Amine Side Chain: The benzo dioxole intermediate is then subjected to a nucleophilic substitution reaction with a pentan-1-amine derivative. This step often requires the use of a strong base, such as sodium hydride, to deprotonate the amine and facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
®-1-(2,2-Difluorobenzo[D][1,3]dioxol-4-YL)pentan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced to form secondary or tertiary amines using reducing agents such as lithium aluminum hydride.
Substitution: The difluorobenzo dioxole moiety can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace one of the fluorine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted benzo dioxole derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, ®-1-(2,2-Difluorobenzo[D][1,3]dioxol-4-YL)pentan-1-amine is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a ligand for various biological targets. Its chiral nature makes it a valuable tool for studying enantioselective interactions in biological systems.
Medicine
In medicinal chemistry, ®-1-(2,2-Difluorobenzo[D][1,3]dioxol-4-YL)pentan-1-amine is investigated for its potential as a pharmaceutical intermediate. Its ability to interact with biological targets makes it a candidate for drug development.
Industry
In the industrial sector, this compound is used in the development of advanced materials. Its unique chemical properties make it suitable for applications in polymers and coatings.
Mecanismo De Acción
The mechanism of action of ®-1-(2,2-Difluorobenzo[D][1,3]dioxol-4-YL)pentan-1-amine involves its interaction with specific molecular targets. The difluorobenzo dioxole moiety can engage in hydrogen bonding and hydrophobic interactions with target proteins, influencing their activity. The amine group can form covalent bonds with electrophilic sites on target molecules, modulating their function.
Comparación Con Compuestos Similares
Similar Compounds
(S)-1-(2,2-Difluorobenzo[D][1,3]dioxol-4-YL)pentan-1-amine: The enantiomer of the compound, which may exhibit different biological activity due to its chiral nature.
1-(2,2-Difluorobenzo[D][1,3]dioxol-4-YL)butan-1-amine: A structurally similar compound with a shorter alkyl chain.
1-(2,2-Difluorobenzo[D][1,3]dioxol-4-YL)hexan-1-amine: A structurally similar compound with a longer alkyl chain.
Uniqueness
®-1-(2,2-Difluorobenzo[D][1,3]dioxol-4-YL)pentan-1-amine is unique due to its specific combination of the difluorobenzo dioxole moiety and the pentan-1-amine side chain. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C12H15F2NO2 |
|---|---|
Peso molecular |
243.25 g/mol |
Nombre IUPAC |
(1R)-1-(2,2-difluoro-1,3-benzodioxol-4-yl)pentan-1-amine |
InChI |
InChI=1S/C12H15F2NO2/c1-2-3-6-9(15)8-5-4-7-10-11(8)17-12(13,14)16-10/h4-5,7,9H,2-3,6,15H2,1H3/t9-/m1/s1 |
Clave InChI |
YAESKNBSDCPNNE-SECBINFHSA-N |
SMILES isomérico |
CCCC[C@H](C1=C2C(=CC=C1)OC(O2)(F)F)N |
SMILES canónico |
CCCCC(C1=C2C(=CC=C1)OC(O2)(F)F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-Bromo-5-(4-chlorobenzyl)-3-methylisoxazolo[4,5-D]pyridazin-4(5H)-one](/img/structure/B15236838.png)

![2-(6-Chloro-8-fluoro-3-oxo-[1,2,4]triazolo[4,3-A]pyridin-2(3H)-YL)-N,N-dimethylacetamide](/img/structure/B15236848.png)
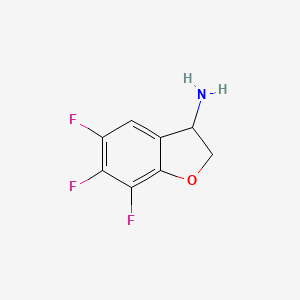
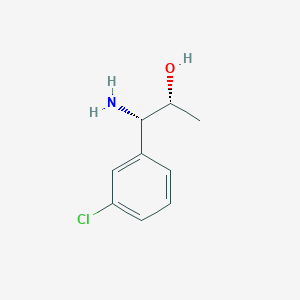

![(1S,2S)-1-Amino-1-[4-(difluoromethoxy)phenyl]propan-2-OL](/img/structure/B15236870.png)
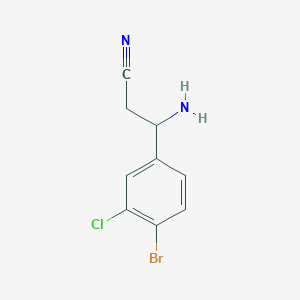

![[(1S)-1-(2,4-Difluorophenyl)ethyl]methylamine](/img/structure/B15236905.png)

